Cas no 26371-07-3 (1-Piperidinepropanoic acid)
1-Piperidinepropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Piperidin-1-yl)propanoic acid
- 1-Piperidinepropionic acid
- (2E)-3-{3-[3-(DIMETHYLAMINO)PROPOXY]PHENYL}-2-(4-METHOXYPHENYL)ACRYLIC ACID
- 1-Piperidinepropanoic acid
- 3-Piperidin-1-ylpropanoic acid
- 3-(1-piperidino)-propionic acid
- 3-piperidin-1-yl-propionic acid
- 3-Piperidin-1-ylpropionic acid
- 3-piperidinopropanoic acid
- 3-piperidinylpropionic acid
- 3-piperidylpropanoic acid
- Piperidine-1-propionic acid
- PIPERIDINEPROPIONIC ACID
- 3-(1-Piperidinyl)propanoic acid
- 6L69A7VPHO
- LPDGWMLCUHULJF-UHFFFAOYSA-N
- 3-(1-Piperidinyl)propionic acid
- 1-Piperidinepropanoicacid
- 3-piperidinopropionic acid
- 1-piperidine propionic acid
- beta-piper
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- MDL: MFCD00006515
- Inchi: 1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11)
- InChI Key: LPDGWMLCUHULJF-UHFFFAOYSA-N
- SMILES: O([H])C(C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 157.11000
- Monoisotopic Mass: 157.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.7
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Not available
- Density: 1.0806 (rough estimate)
- Melting Point: 105-110 °C (lit.)
- Boiling Point: 105-108 °C/0.5 mmHg(lit.)
- Flash Point: 291 °C at 760 mmHg
- Refractive Index: 1.4590 (estimate)
- PSA: 40.54000
- LogP: 0.88490
- Solubility: Not available
1-Piperidinepropanoic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
1-Piperidinepropanoic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Piperidinepropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007664-10g |
3-(Piperidin-1-yl)propanoic acid |
26371-07-3 | 97% | 10g |
$162.75 | 2023-09-02 | |
| Alichem | A129007664-25g |
3-(Piperidin-1-yl)propanoic acid |
26371-07-3 | 97% | 25g |
$285.00 | 2023-09-02 | |
| Alichem | A129007664-100g |
3-(Piperidin-1-yl)propanoic acid |
26371-07-3 | 97% | 100g |
$489.25 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W133292-25g |
1-Piperidinepropanoic acid |
26371-07-3 | 96% | 25g |
¥1740.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W133292-1g |
1-Piperidinepropanoic acid |
26371-07-3 | 96% | 1g |
¥100.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W133292-5g |
1-Piperidinepropanoic acid |
26371-07-3 | 96% | 5g |
¥384.90 | 2023-08-31 | |
| Fluorochem | 223466-1g |
1-Piperidinepropionic acid |
26371-07-3 | 95% | 1g |
£22.00 | 2022-02-28 | |
| Fluorochem | 223466-5g |
1-Piperidinepropionic acid |
26371-07-3 | 95% | 5g |
£67.00 | 2022-02-28 | |
| Fluorochem | 223466-25g |
1-Piperidinepropionic acid |
26371-07-3 | 95% | 25g |
£228.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020851-25g |
1-Piperidinepropanoic acid |
26371-07-3 | 97% | 25g |
¥1546 | 2024-05-24 |
1-Piperidinepropanoic acid Suppliers
1-Piperidinepropanoic acid Related Literature
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-Piperidinepropanoic acid
1-Piperidinepropanoic Acid: A Comprehensive Overview
1-Piperidinepropanoic acid, also known by its CAS number CAS No. 26371-07-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperidine ring with a propanoic acid group. The piperidine ring, a six-membered saturated ring containing one nitrogen atom, contributes to the compound's versatility and reactivity. The propanoic acid group, on the other hand, introduces carboxylic acid functionality, making this compound a valuable building block in various chemical syntheses.
The synthesis of 1-piperidinepropanoic acid can be achieved through several methods, including alkylation of piperidine derivatives or direct synthesis from appropriate starting materials. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. These methods are particularly relevant in the context of green chemistry, where minimizing waste and maximizing atom economy are prioritized.
In terms of physical properties, 1-piperidinepropanoic acid is typically a crystalline solid with a melting point around 150°C. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for various solution-based reactions. The compound's stability under different conditions has been extensively studied, with results indicating that it remains stable under neutral to mildly acidic conditions but can undergo hydrolysis under strong alkaline conditions.
The applications of 1-piperidinepropanoic acid span across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds, including antiviral agents and anticancer drugs. For instance, recent studies have highlighted its potential as a precursor for peptide-based drugs due to its ability to form stable amide bonds. In the field of materials science, this compound has been explored as a component in polymeric materials, where its structural rigidity contributes to enhanced mechanical properties.
Recent research has also focused on the biological activity of 1-piperidinepropanoic acid. Studies conducted in vitro have demonstrated its ability to modulate enzyme activity, particularly in pathways related to inflammation and cellular signaling. This suggests potential applications in the development of novel therapeutic agents targeting chronic inflammatory diseases. Additionally, computational modeling has been employed to predict the compound's interactions with biological targets, providing insights into its pharmacokinetic profile and bioavailability.
In conclusion, 1-piperidinepropanoic acid, with its unique chemical structure and diverse functional groups, continues to be a focal point in both academic and industrial research. Its versatility as a chemical building block and its promising biological activity make it an essential compound in the advancement of modern medicine and materials science. As research progresses, further insights into its properties and applications are expected to emerge, solidifying its role as a key player in contemporary chemistry.
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